molecular formula C16H13F2NO4S B2911638 methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327171-74-3

methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2911638
CAS No.: 1327171-74-3
M. Wt: 353.34
InChI Key: WHWJEQDZLPSNFN-GDNBJRDFSA-N
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Description

Methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate is an acrylate ester characterized by a (Z)-configured α,β-unsaturated ester backbone. The molecule features a phenylsulfonyl group at position 2 and a (2,4-difluorophenyl)amino substituent at position 2. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) highlight the significance of substituent variations on physicochemical and functional properties .

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(2,4-difluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c1-23-16(20)15(24(21,22)12-5-3-2-4-6-12)10-19-14-8-7-11(17)9-13(14)18/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWJEQDZLPSNFN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate, with the chemical formula C16H14F2N O4S, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that enhances its biological activity. The key components include:

  • Molecular Formula : C16H14F2N O4S
  • CAS Number : 1327171-74-3
  • IUPAC Name : this compound

This compound's structure is characterized by the presence of a difluorophenyl group and a phenylsulfonyl moiety, which are critical for its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit tyrosinase activity, which is crucial in melanin production.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimelanogenic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimelanogenic properties. For instance:

  • Inhibition of Tyrosinase : Analog compounds have shown potent inhibition of mushroom tyrosinase, with IC50 values indicating strong efficacy. For example, certain analogs demonstrated IC50 values as low as 6.18 µM, outperforming traditional inhibitors like kojic acid .
CompoundIC50 Value (µM)Mechanism
Analog 16.18Tyrosinase Inhibition
Kojic Acid24.0Tyrosinase Inhibition

Cytotoxicity Studies

Cell viability assays have been conducted to assess the cytotoxic effects of this compound and its analogs. Notably:

  • Certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of treatment, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

  • Study on Melanin Production : In a controlled study using B16F10 melanoma cells, the compound's analogs were shown to significantly reduce melanin production by inhibiting cellular tyrosinase activity. The study reported a reduction in melanin levels by up to 50% compared to untreated controls .
  • Antioxidant Activity : Additional experiments indicated that some analogs possess antioxidant properties comparable to established antioxidants, suggesting potential applications in skin care formulations aimed at reducing oxidative stress .

Comparison with Similar Compounds

Substituent Variations in Sulfonyl and Amino Groups

The primary structural variations among similar compounds involve modifications to the sulfonyl-linked aryl group and the amino-linked fluorophenyl moiety. Key analogs include:

Compound Name Sulfonyl Group Substituent Amino Group Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate (Target Compound) Phenyl 2,4-Difluorophenyl C₁₇H₁₄F₂NO₄S 369.36 Not provided -
Methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate 4-Ethylphenyl Phenyl (anilino) C₁₉H₂₁NO₄S 367.44 1327178-36-8
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate 4-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₆ClNO₅S 381.80 1327195-77-6
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenyl 4-Chlorophenyl C₁₇H₁₆ClNO₅S 381.80 1327174-43-5
Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenyl 3,4-Difluorophenyl C₁₇H₁₅F₂NO₅S 383.37 1564076-52-3

Key Observations :

  • Electronic Effects: Substitution of fluorine (electron-withdrawing) in the target compound’s amino group contrasts with analogs containing methoxy (electron-donating, e.g., ) or chlorine (electron-withdrawing, e.g., ).
  • Steric Hindrance : Bulky substituents like 4-ethylphenyl in may reduce conformational flexibility compared to smaller groups like phenyl or 4-methoxyphenyl.
  • Bioisosteric Replacements : Fluorine and chlorine substitutions (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) are common bioisosteres in medicinal chemistry, affecting lipophilicity and metabolic stability .

Crystallographic and Conformational Insights

While crystallographic data for the target compound are unavailable, analogs such as Methyl (Z)-2-[(4-bromo-2-formylphenoxymethyl]-3-(4-methylphenyl)acrylate () provide structural benchmarks. This compound crystallizes in a triclinic system (space group P1) with a dihedral angle of 82.9° between aryl rings, stabilized by intramolecular C–H⋯O hydrogen bonds forming an S(7) motif . Similar hydrogen-bonding patterns and π-π interactions (interplanar distance: 3.98 Å) likely stabilize the target compound’s solid-state structure.

Physicochemical Properties

Limited data are available for the target compound, but trends among analogs suggest:

  • Thermal Stability : Melting points and thermal decomposition data are absent, though crystalline analogs (e.g., ) exhibit stability via hydrogen-bonded networks.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate?

Methodological Answer:

  • Stepwise Functionalization : Begin with a base-catalyzed Michael addition of 2,4-difluoroaniline to a phenylsulfonyl-activated acrylate precursor. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and control regioselectivity .
  • Stereochemical Control : Optimize reaction temperature (typically 0–25°C) and employ chiral auxiliaries or catalysts to favor the Z-isomer, as seen in analogous difluorophenyl acrylate syntheses .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield through NMR and mass spectrometry.

Basic: How can the Z-configuration and structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the Z-configuration, as demonstrated for structurally related acrylates (e.g., C–H⋯O hydrogen bonding stabilizes the Z-form) .
  • Spectroscopic Analysis :
    • ¹H NMR : Look for coupling constants (J ≈ 10–12 Hz) between α,β-unsaturated protons, indicative of cis geometry.
    • FTIR : Confirm sulfonyl (SO₂) stretching vibrations at ~1300–1150 cm⁻¹ and C=O peaks at ~1700 cm⁻¹ .

Advanced: How can researchers address discrepancies between observed biological activities and computational predictions for this compound?

Methodological Answer:

  • Validate Computational Models : Reassess docking simulations by incorporating crystal structure data (e.g., torsional angles of the difluorophenyl group) to refine binding site predictions .
  • Biological Assay Optimization :
    • Use isothermal titration calorimetry (ITC) to measure binding affinities directly.
    • Test against multiple cell lines or enzyme isoforms to account for target selectivity, as seen in studies of fluorinated acrylate derivatives .
  • Reconcile Data : Cross-reference with structural analogs (e.g., 4-fluorophenyl-substituted acrylates) to identify substituent-specific activity trends .

Advanced: What strategies prevent Z→E isomerization during synthesis or storage?

Methodological Answer:

  • Stabilization via Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to lock the Z-configuration, leveraging intramolecular C–H⋯O interactions observed in related structures .
  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize photochemical or thermal isomerization.
  • Kinetic Monitoring : Use HPLC with a chiral stationary phase to track isomer ratios over time under varying conditions (pH, solvent) .

Basic: What structural features govern the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Sites : The α,β-unsaturated ester is prone to nucleophilic attack at the β-carbon, modulated by electron-withdrawing sulfonyl and fluorine groups .
  • Steric Effects : The ortho-fluorine atoms on the phenylamino group hinder rotation, directing regioselectivity in cross-coupling reactions .
  • Hydrogen-Bonding Networks : Intramolecular C–H⋯O bonds (as resolved in crystal structures) reduce conformational flexibility, influencing reactivity .

Advanced: How do electronic effects of the 2,4-difluorophenyl and phenylsulfonyl groups impact interactions with biological targets?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at the acrylate’s β-carbon, potentially increasing covalent binding to nucleophilic residues (e.g., cysteine thiols) .
  • Fluorine Substituents : The 2,4-difluorophenyl group’s strong electronegativity alters π-π stacking and hydrophobic interactions, as shown in studies of fluorinated kinase inhibitors .
  • Comparative Studies : Synthesize analogs with mono- or non-fluorinated phenyl groups to isolate electronic vs. steric contributions to bioactivity .

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